Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-
CAS No.: 653600-78-3
Cat. No.: VC16806386
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653600-78-3 |
|---|---|
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | (2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazolidine |
| Standard InChI | InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1 |
| Standard InChI Key | PMCXNOIHCLVZPH-WBAXXEDZSA-N |
| Isomeric SMILES | C[C@H]1[C@H](O[C@H](N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
| Canonical SMILES | CC1C(OC(N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic name 3,4-dimethyl-2-(4-methylphenyl)-5-phenyloxazolidine reflects its substitution pattern: a five-membered oxazolidine ring with methyl groups at positions 3 and 4, a 4-methylphenyl group at position 2, and a phenyl group at position 5. The stereochemical descriptor (2S,4S,5R) specifies the absolute configuration of its chiral centers . Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol (calculated from isotopic composition) .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not explicitly reported | - |
| Molecular Formula | C₁₉H₂₃NO | |
| Molecular Weight | 281.39 g/mol | |
| IUPAC Name | (2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyloxazolidine |
Stereochemistry and Conformational Analysis
The oxazolidine ring adopts a puckered conformation to minimize steric strain, with the methyl groups at C3 and C4 occupying equatorial positions. The (2S,4S,5R) configuration places the 4-methylphenyl group axially, creating a steric environment that influences reactivity and intermolecular interactions . X-ray crystallography of related oxazolidines, such as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, reveals bond angles of 109.5° for the N-C-O moiety and torsional strain due to nonplanar ring geometry .
Physical and Chemical Properties
Solubility and Stability
Oxazolidines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but are poorly soluble in water due to their hydrophobic aryl substituents . The presence of electron-donating methyl groups enhances stability against hydrolysis compared to unsubstituted oxazolidines. Accelerated stability studies on analogs like (4S,5R)-3-acetyl-4-methyl-5-phenyl-2-oxazolidinone show no decomposition after 24 hours in ethanol at 25°C .
Spectroscopic Characteristics
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NMR: The NMR spectrum of the closely related (4S,5R)-3-acetyl-4-methyl-5-phenyl-2-oxazolidinone displays resonances at δ 7.34–7.18 (m, aromatic protons), δ 4.30–4.26 (m, H-5), and δ 1.13–1.11 (d, J = 6.7 Hz, C4 methyl) .
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IR: Stretching vibrations at 1680 cm (C=O) and 1240 cm (C-O) are characteristic of the oxazolidinone ring .
Synthesis and Manufacturing
Hydrogenation of Oxazolidinone Precursors
A patented method for synthesizing dextroamphetamine from (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone involves catalytic hydrogenation with palladium-on-carbon (Pd/C) under mild conditions (20–25°C, 20–25 psig H₂) . Applying this approach to the target compound would require:
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Substrate Preparation: Introducing the 4-methylphenyl group at C2 via nucleophilic substitution or Friedel-Crafts alkylation.
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Reduction: Hydrogenation of the oxazolidinone carbonyl group to form the oxazolidine ring.
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Workup: Acidic quenching (e.g., H₂SO₄) to isolate the product as a stable salt .
Table 2: Representative Synthetic Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation | 10% Pd/C, SDA-3A, H₂ balloon | 85–98% | |
| Salt Formation | 25% H₂SO₄, ice bath | 93% |
Stereochemical Control
The (2S,4S,5R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of (4S,5R)-ephedroxane as a starting material ensures retention of stereochemistry during hydrogenation .
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